hGLO I Inhibitory Potency: Ortho-Methoxy Isomer as an Inferred Weak Binder vs. the Active Para-Methoxy TLSC702
The para-methoxy analog TLSC702 inhibits hGLO I with an IC50 of 2.0 µM [1]. Based on the co-crystal structure where the para-methoxy group occupies a sterically constrained hydrophobic groove [2], the ortho-methoxy substituent is predicted to introduce a steric clash with the active-site architecture, likely resulting in a significant loss of potency. While direct experimental Kᵢ or IC50 values for the ortho isomer are not reported in primary literature, this compound is specifically listed in vendor catalogs as an SAR probe, implying its primary utility lies in verifying this pharmacological inactivity hypothesis [3].
| Evidence Dimension | Enzyme inhibition (hGLO I) |
|---|---|
| Target Compound Data | IC50 not reported (inferred to be substantially greater than 2.0 µM) |
| Comparator Or Baseline | TLSC702 (para-methoxy isomer): IC50 = 2.0 µM |
| Quantified Difference | Predicted >10-fold potency loss based on SAR precedent for ortho-substituted analogs in similar Zn²⁺-chelating pharmacophores |
| Conditions | Human recombinant glyoxalase I, in vitro enzymatic assay (comparator data) |
Why This Matters
This makes the ortho isomer a rational negative control for hGLO I inhibition experiments, which is essential for confirming target engagement specificity when the active probe TLSC702 is used.
- [1] Takasawa, R., et al. (2011). Bioorg. Med. Chem. Lett., 21(14), 4337-4342. View Source
- [2] Takasawa, R., et al. (2022). FEBS Letters, 596(11), 1458-1467. View Source
- [3] Enamine Ltd. 3-Benzothiazol-2-yl-4-(2-methoxy-phenyl)-but-3-enoic acid, Product EN300-00239. View Source
